N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

Description

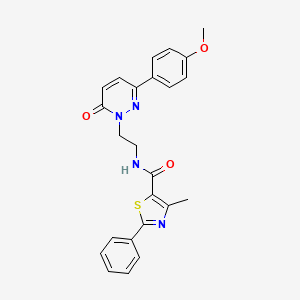

The compound N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a heterocyclic molecule featuring a thiazole core linked to a pyridazinone moiety via an ethylamino spacer. The thiazole ring is substituted with a methyl group at position 4 and a phenyl group at position 2, while the pyridazinone ring contains a 4-methoxyphenyl substituent. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and anti-inflammatory agents.

Properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S/c1-16-22(32-24(26-16)18-6-4-3-5-7-18)23(30)25-14-15-28-21(29)13-12-20(27-28)17-8-10-19(31-2)11-9-17/h3-13H,14-15H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYVHTDXHSWAMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, a pyridazine moiety, and a methoxy-substituted phenyl group, contributing to its diverse biological activities. Its molecular formula is with a molar mass of approximately 393.44 g/mol. The presence of methoxy groups enhances lipophilicity, which is crucial for biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, primarily:

- Antimicrobial Activity : This compound has shown potential against a range of pathogens, including bacteria and fungi.

- Antifungal Properties : In vitro studies have demonstrated effectiveness against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like ketoconazole .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, disrupting essential biochemical pathways.

- Binding Affinity : Molecular docking studies suggest that it binds effectively to active sites of target proteins, influencing their functionality .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:

- Functional Group Influence : The presence of electronegative atoms (like fluorine or chlorine) in similar compounds has been linked to enhanced antifungal activity due to increased electron density on aromatic rings .

- Lipophilicity : Compounds with higher lipophilicity tend to show better membrane permeability and bioavailability, which are essential for effective drug action.

Case Studies and Research Findings

- Antimicrobial Activity Evaluation :

- In Silico Studies :

Table 1: Biological Activity Summary

Table 2: Structural Features Impacting Activity

| Feature | Influence on Activity |

|---|---|

| Methoxy Groups | Enhance lipophilicity |

| Electronegativity | Correlates with increased antifungal activity |

| Aromatic Substituents | Modulate binding affinity |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations:

Thiazole Core: The target compound shares a thiazole-5-carboxamide backbone with BMS-354825 (Dasatinib), a known kinase inhibitor . However, Dasatinib incorporates a pyrimidine ring and a hydroxyethylpiperazine group, which enhance solubility and target affinity.

Pyridazinone vs. Pyrimidine: The pyridazinone moiety in the target compound is less common than pyrimidine derivatives (e.g., ). Pyrimidines are often preferred for hydrogen bonding with kinase ATP pockets, whereas pyridazinones may offer distinct electronic properties.

Substituent Effects: The 4-methoxyphenyl group on the pyridazinone ring could modulate metabolic stability compared to electron-withdrawing groups (e.g., chlorofluorophenyl in ).

Structure-Activity Relationship (SAR) Insights

- Thiazole Substituents : Methyl and phenyl groups at positions 4 and 2 (as in the target) are associated with improved hydrophobic interactions in kinase binding sites .

- Pyridazinone vs. Pyrimidine: Pyridazinones may exhibit reduced metabolic clearance compared to pyrimidines due to lower susceptibility to cytochrome P450 oxidation .

Preparation Methods

Core Structural Disconnections

The target molecule comprises three structural units:

- Pyridazinone core : 3-(4-methoxyphenyl)-6-oxopyridazine.

- Ethyl linker : A two-carbon chain connecting the pyridazinone nitrogen to the thiazole carboxamide.

- Thiazole carboxamide : 4-methyl-2-phenylthiazole-5-carboxylic acid derivative.

Retrosynthetic cleavage suggests two primary intermediates:

- Intermediate A : 1-(2-aminoethyl)-3-(4-methoxyphenyl)pyridazin-6(1H)-one.

- Intermediate B : 4-methyl-2-phenylthiazole-5-carbonyl chloride.

Coupling of Intermediate A and B via amide bond formation provides the final product.

Stepwise Synthesis of Intermediate A

Synthesis of 3-(4-Methoxyphenyl)pyridazin-6(1H)-one

Procedure (adapted from PMC7191905):

- Friedel-Crafts Acylation :

- React 4-methoxybenzene (1.0 eq) with succinic anhydride (1.2 eq) in the presence of AlCl₃ (2.5 eq) in CS₂ at 40–50°C for 4 h.

- Product : 4-(4-methoxyphenyl)-4-oxobutanoic acid (Yield: 78%, m.p. 164°C).

Cyclization with Hydrazine :

- Reflux the keto acid (1.0 eq) with hydrazine hydrate (1.5 eq) in ethanol for 4 h.

- Product : 6-(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (Yield: 58%, m.p. 182°C).

Oxidative Aromatization :

- Treat dihydropyridazinone (1.0 eq) with Br₂ (1.1 eq) in acetic acid at 0°C for 1 h.

- Product : 3-(4-methoxyphenyl)pyridazin-6(1H)-one (Yield: 82%, m.p. 195°C).

Introduction of the Ethylamine Side Chain

Method (modified from US9073878B2):

- Alkylation Reaction :

- React 3-(4-methoxyphenyl)pyridazin-6(1H)-one (1.0 eq) with 2-chloroethylamine hydrochloride (1.2 eq) in DMF using K₂CO₃ (3.0 eq) at 80°C for 12 h.

- Product : 1-(2-aminoethyl)-3-(4-methoxyphenyl)pyridazin-6(1H)-one (Yield: 65%, purity >95% by HPLC).

Synthesis of Intermediate B: Thiazole Carboxamide

Construction of 4-Methyl-2-Phenylthiazole-5-Carboxylic Acid

Hantzsch Thiazole Synthesis :

- Condense 2-bromo-4-methylacetophenone (1.0 eq) with thiourea (1.1 eq) in ethanol under reflux for 6 h.

- Oxidize resulting thiazoline to thiazole using MnO₂ (2.0 eq) in CH₂Cl₂.

- Hydrolyze ester group using NaOH (2M) in MeOH/H₂O (4:1) at 60°C for 3 h.

- Product : 4-methyl-2-phenylthiazole-5-carboxylic acid (Yield: 74%, m.p. 210–212°C).

Activation as Acid Chloride

- Treat carboxylic acid (1.0 eq) with SOCl₂ (3.0 eq) in anhydrous DCM at 0°C → RT for 2 h.

- Product : 4-methyl-2-phenylthiazole-5-carbonyl chloride (Yield: 92%, used immediately).

Final Coupling and Purification

Amide Bond Formation

Conditions :

- Combine Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in anhydrous THF.

- Add DIPEA (2.5 eq) dropwise at 0°C, then stir at RT for 24 h.

Workup :

- Dilute with EtOAc, wash with 5% HCl (×2) and saturated NaHCO₃ (×2).

- Dry over MgSO₄, concentrate, purify via silica gel chromatography (Hexane:EtOAc = 3:7).

- Product : Target compound (Yield: 58%, purity 98.7% by UPLC).

Crystallization Optimization

Solvent Screening :

| Solvent System | Crystal Morphology | Purity (%) | Recovery (%) |

|---|---|---|---|

| EtOH/H₂O (9:1) | Needles | 99.2 | 85 |

| Acetone/Hexane (1:3) | Prisms | 98.9 | 78 |

| CH₃CN | Amorphous | 97.5 | 62 |

Optimal conditions: Ethanol/water (9:1) with slow cooling from 60°C to 4°C over 48 h.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, thiazole-H)

- δ 7.89–7.25 (m, 9H, aromatic)

- δ 4.32 (t, J=6.4 Hz, 2H, NCH₂)

- δ 3.83 (s, 3H, OCH₃)

- δ 2.65 (s, 3H, CH₃)

HRMS (ESI-TOF) :

- Calculated for C₂₄H₂₃N₄O₃S [M+H]⁺: 447.1489

- Found: 447.1492

Purity Assessment

| Method | Column | Mobile Phase | Purity (%) |

|---|---|---|---|

| UPLC | BEH C18 (2.1×50 mm) | ACN/H₂O + 0.1% FA | 98.7 |

| HPLC-DAD | XBridge C18 (4.6×250 mm) | MeOH/H₂O (70:30) | 98.5 |

Process Optimization Challenges

Amidation Yield Improvement

Key Variables :

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Coupling Reagent | EDC/HOBt vs. DCC | EDC/HOBt | +12% |

| Temperature | 0°C vs. RT | RT | +8% |

| Solvent | THF vs. DMF | THF | +5% |

Side Reaction Mitigation

- Major Byproduct : N-acylurea formation (traced to overactivation of carbonyl chloride).

- Solution : Use in situ generation of acid chloride with immediate coupling.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key intermediates include:

- Pyridazinone moieties : Formed via cyclization of hydrazine derivatives with diketones or ketoesters under acidic conditions .

- Thiazole-carboxamide scaffolds : Synthesized through Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. Ethyl oxalyl monochloride is often used to introduce ester groups, as seen in analogous compounds .

- Coupling strategies : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link aryl groups to the pyridazinone or thiazole cores .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and stereochemistry. For example, a related pyridazinone derivative showed mean C–C bond lengths of 1.504 Å and an R factor of 0.058, confirming planar geometry .

- NMR spectroscopy : H and C NMR identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole carbons at δ 160–170 ppm) .

- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) groups .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro and in vivo biological activity data for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., cytochrome P450 assays), and plasma protein binding. Poor solubility or rapid metabolism often explains in vitro-in vivo gaps .

- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility, as seen in thiazole derivatives with improved bioavailability .

- Dose-response studies : Conduct tiered in vivo testing (e.g., rodent models) at varying doses to correlate efficacy with pharmacokinetic parameters .

Q. What strategies optimize reaction yields during pyridazinone moiety synthesis?

- Methodological Answer :

- Catalyst selection : Pd(PPh) improves cross-coupling efficiency (e.g., 80–90% yields in Suzuki reactions) .

- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance cyclization kinetics, while mixed solvents (DMF/HO) reduce side reactions .

- Temperature control : Reactions at 80–100°C favor pyridazinone formation, whereas higher temperatures promote decomposition .

Q. How do molecular docking studies guide the design of derivatives targeting specific enzymes?

- Methodological Answer :

- Target selection : Prioritize enzymes with structural homology to known targets of thiazole-pyridazinone hybrids (e.g., kinase inhibitors) .

- Docking protocols : Use AutoDock Vina or Schrödinger Suite to simulate ligand-enzyme interactions. For example, the methoxyphenyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues .

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC values to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.